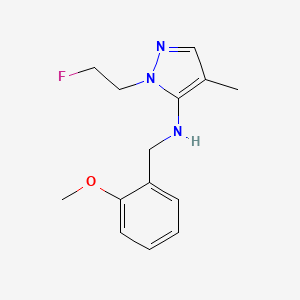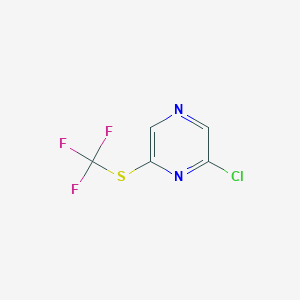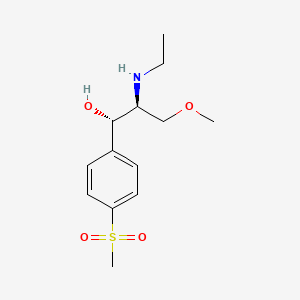
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound’s unique structure, featuring an ethylamino group, a methanesulfonylphenyl group, and a methoxypropanol backbone, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol typically involves multiple steps, including the formation of the chiral center, introduction of the ethylamino group, and attachment of the methanesulfonylphenyl group. Common synthetic routes may include:
Chiral Synthesis: Using chiral catalysts or starting materials to ensure the correct stereochemistry.
Nucleophilic Substitution: Introducing the ethylamino group through nucleophilic substitution reactions.
Sulfonylation: Attaching the methanesulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include continuous flow synthesis, use of cheaper reagents, and recycling of solvents.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, such as potential activity as a drug candidate for treating various diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: The enantiomer of the compound with potentially different biological activity.
(1S,2S)-2-(methylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound with a methylamino group instead of an ethylamino group.
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-hydroxypropan-1-ol: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H21NO4S |
|---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
(1S,2S)-2-(ethylamino)-3-methoxy-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO4S/c1-4-14-12(9-18-2)13(15)10-5-7-11(8-6-10)19(3,16)17/h5-8,12-15H,4,9H2,1-3H3/t12-,13-/m0/s1 |
InChI Key |
OSAKCSXFKUPEFD-STQMWFEESA-N |
Isomeric SMILES |
CCN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
Canonical SMILES |
CCNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


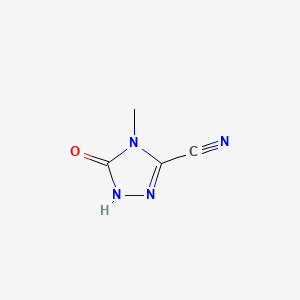
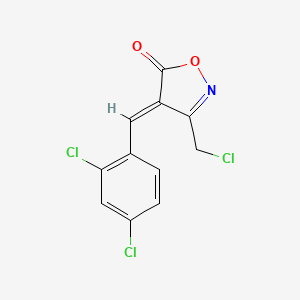
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
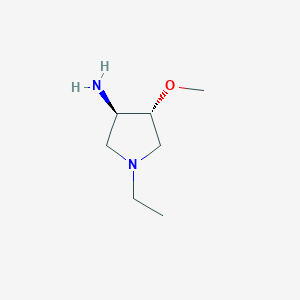
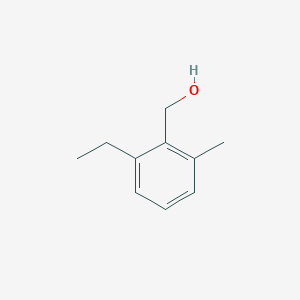
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

